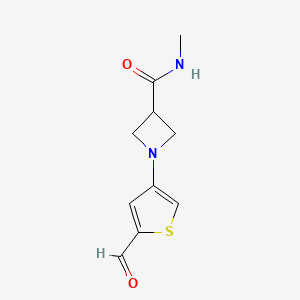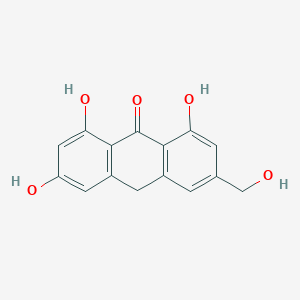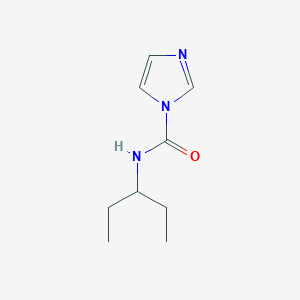
N-(1-ethylpropyl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pentan-3-yl)-1H-imidazole-1-carboxamide: is an organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(Pentan-3-yl)-1H-imidazole-1-carboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Pentan-3-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Pentan-3-yl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor or activator. It is also used in the study of protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(Pentan-3-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(Pentan-3-yl)-1H-imidazole-1-carboxylate
- N-(Pentan-3-yl)-1H-imidazole-1-sulfonamide
- N-(Pentan-3-yl)-1H-imidazole-1-thiocarboxamide
Comparison: N-(Pentan-3-yl)-1H-imidazole-1-carboxamide is unique due to the presence of the carboxamide functional group, which imparts specific chemical properties and reactivity. Compared to its analogs, such as the carboxylate or sulfonamide derivatives, the carboxamide group provides better stability and a different spectrum of biological activity. This makes N-(Pentan-3-yl)-1H-imidazole-1-carboxamide a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
149047-77-8 |
|---|---|
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-pentan-3-ylimidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-3-8(4-2)11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
ITTMCTUWHMLWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



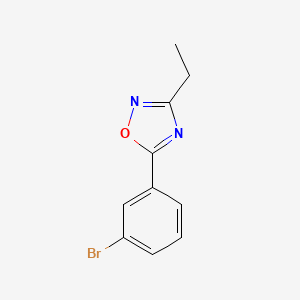

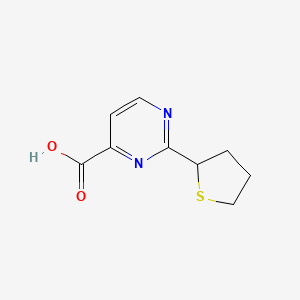

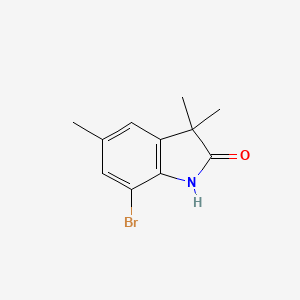


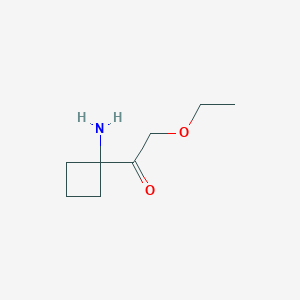
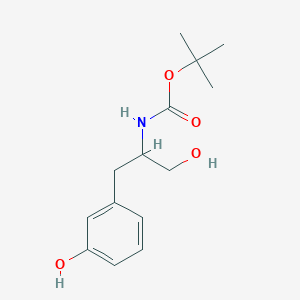
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

